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A New Frontier in Preclinical Immuno-Oncology and Autoimmune Disease Modeling

Introduction
The advent of organoid technology has revolutionized preclinical research, offering three-

dimensional, self-organizing models that closely recapitulate the pathophysiology of human

tissues. When co-cultured with immune cells, organoids provide a powerful platform to study

the complex interplay between diseased tissues and the immune system. This is particularly

relevant for evaluating the efficacy of immunotherapies. One of the most promising targets in

this field is the T-cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint receptor

expressed on T cells and Natural Killer (NK) cells. Modulation of the TIGIT pathway with

inhibitory or agonistic antibodies holds significant therapeutic potential for cancer and

autoimmune diseases, respectively. This document provides detailed application notes and

protocols for utilizing TIGIT modulators in organoid co-culture models.

A preliminary note on terminology: The initial query for "IT1t" did not yield specific results in the

context of organoid models. It is presumed that this was a typographical error and the intended

subject was "TIGIT," a well-researched immune checkpoint inhibitor. All subsequent information

pertains to TIGIT.

Mechanism of Action of TIGIT
TIGIT is a co-inhibitory receptor that plays a crucial role in regulating immune responses. It is

primarily expressed on activated T cells, regulatory T cells (Tregs), and NK cells. TIGIT
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competes with the co-stimulatory receptor CD226 (also known as DNAM-1) for binding to the

ligands CD155 (PVR) and CD112 (PVRL2), which are often upregulated on the surface of

tumor cells and antigen-presenting cells (APCs).[1][2]

Upon binding to its ligands, TIGIT initiates an inhibitory signaling cascade through its

immunoreceptor tyrosine-based inhibitory motif (ITIM) domain. This leads to the suppression of

T cell and NK cell effector functions, such as proliferation, cytokine production (e.g., IFN-γ), and

cytotoxicity.[1] In the context of cancer, this inhibitory signaling contributes to tumor immune

evasion. Conversely, in autoimmune diseases, TIGIT signaling can help to maintain self-

tolerance and prevent excessive immune responses.

Application in Tumor Organoid Models
Patient-derived tumor organoids (PDOs) co-cultured with autologous or allogeneic immune

cells, such as peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes

(TILs), are invaluable for assessing the efficacy of TIGIT-blocking antibodies. These models

can help to identify patient populations that are most likely to respond to TIGIT-targeted

therapies and to study mechanisms of resistance.

Experimental Applications:
Evaluating Anti-Tumor Efficacy: Assess the ability of anti-TIGIT antibodies to enhance

immune cell-mediated killing of tumor organoids.

Combination Therapies: Investigate the synergistic effects of TIGIT blockade with other

immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies.

Biomarker Discovery: Identify predictive biomarkers of response to TIGIT-targeted therapies

by analyzing the genomic and transcriptomic profiles of both the tumor organoids and the

immune cells.

Quantitative Data from TIGIT Blockade in Cancer Models
While specific data from TIGIT blockade in organoid co-cultures is emerging, studies using

similar 3D spheroid models and T cell co-cultures provide a strong indication of the expected

outcomes.
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Parameter
Experimental
System

Treatment Result Reference

Tumor Cell Lysis

Hela/HelaCD155

spheroids + anti-

MSLN CAR-T

cells

anti-TIGIT

antibody (10⁴

ng/mL)

Significant

increase in tumor

spheroid lysis

over 4 days

compared to

CAR-T cells

alone.

[3]

IFN-γ Secretion

anti-MSLN CAR-

T cells + tumor

cells

anti-TIGIT

antibody

Increased IFN-γ

secretion by

CAR-T cells.

[3]

NK Cell

Cytotoxicity

Lung cancer

spheroids + NK

cells

TIGIT knockout

in NK cells

Enhanced killing

of 3D lung

cancer spheroids

by TIGIT KO NK

cells compared

to wild-type NK

cells.

[4]

Tumor Growth

Inhibition

CT26.WT mouse

colon carcinoma

model

anti-TIGIT

antibody

Reduced tumor

growth in vivo.
[5]

Tumor

Regression

CT26.WT mouse

colon carcinoma

model

anti-TIGIT + anti-

PD1 antibodies

Significant tumor

regression and

improved

survival

compared to

single-agent

treatment.

[5]
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Organoid models of tissues affected by autoimmune diseases (e.g., intestinal organoids for

inflammatory bowel disease) can be co-cultured with immune cells to study disease

pathogenesis and evaluate novel therapeutics. In this context, TIGIT agonist antibodies are of

particular interest for their potential to restore immune tolerance.

Experimental Applications:
Modeling Immune-Mediated Tissue Damage: Investigate the role of specific T cell subsets in

damaging organoids and how TIGIT agonism can mitigate this effect.

Evaluating Therapeutic Efficacy: Assess the ability of TIGIT agonist antibodies to suppress

inflammatory responses and protect organoids from immune-mediated destruction.

Mechanism of Action Studies: Elucidate how TIGIT agonists modulate the function of

different immune cell populations within the co-culture system, such as promoting the

suppressive activity of Tregs.

Quantitative Data from TIGIT Agonism in Autoimmune
Models
Preclinical studies in mouse models of autoimmune diseases have demonstrated the

therapeutic potential of enhancing TIGIT signaling.
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Parameter
Experimental
System

Treatment Result Reference

Treg

Suppressive

Function

In vitro T cell

suppression

assay

anti-human-

TIGIT agonistic

mAb

Enhanced

suppressive

function of naïve

regulatory T

cells.

[6]

Tfh and Tph Cell

Activation

In vitro T cell

activation assay

anti-human-

TIGIT agonistic

mAb

Suppressed

activation of T

follicular helper

(Tfh) and T

peripheral helper

(Tph) cells.

[6]

Disease

Amelioration

Mouse models of

autoimmune

disease

TIGIT-Ig fusion

protein or agonist

antibodies

Alleviation of

disease

symptoms.

[2]

Experimental Protocols
Protocol 1: Establishment of a Tumor Organoid-Immune
Cell Co-Culture System
This protocol outlines the general steps for establishing a co-culture of patient-derived tumor

organoids with peripheral blood mononuclear cells (PBMCs).

Materials:

Patient-derived tumor organoids

Patient-matched PBMCs

Organoid culture medium

T-cell culture medium (e.g., ImmunoCult™-XF T Cell Expansion Medium)

Matrigel®
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Gentle Cell Dissociation Reagent

96-well plates

Procedure:

Organoid Culture: Culture and expand patient-derived tumor organoids according to

standard protocols.

PBMC Isolation and Activation: Isolate PBMCs from patient blood using Ficoll-Paque density

gradient centrifugation. Activate T cells within the PBMC population using anti-CD3/CD28

antibodies for 2-3 days prior to co-culture.

Organoid Preparation: Harvest mature organoids and dissociate them into smaller fragments

using a gentle cell dissociation reagent.

Co-culture Seeding: a. Prepare a co-culture medium by mixing organoid culture medium and

T-cell culture medium at a 1:1 ratio. b. Resuspend the organoid fragments and activated

PBMCs in the co-culture medium at the desired effector-to-target (E:T) ratio (e.g., 10:1,

25:1). c. Embed the cell suspension in Matrigel® and seed into a 96-well plate.

Incubation: Incubate the co-culture plate at 37°C and 5% CO2. Refresh the medium every 2-

3 days.

Protocol 2: Assessment of TIGIT Blockade on T-cell
Mediated Killing of Tumor Organoids
Materials:

Established tumor organoid-immune cell co-culture (from Protocol 1)

Anti-TIGIT blocking antibody

Isotype control antibody

Cell viability assay (e.g., CellTiter-Glo® 3D)

Flow cytometer
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Antibodies for flow cytometry (e.g., anti-CD8, anti-IFN-γ, anti-Granzyme B)

ELISA kit for IFN-γ

Procedure:

Treatment: Add the anti-TIGIT blocking antibody or an isotype control antibody to the co-

culture wells at various concentrations.

Organoid Viability Assessment: After a defined incubation period (e.g., 72-96 hours),

measure organoid viability using a luminescence-based cell viability assay.

Immune Cell Function Analysis (Flow Cytometry): a. Carefully recover the immune cells from

the co-culture wells. b. Stain the cells with fluorescently labeled antibodies against T cell

surface markers and intracellular effector molecules (e.g., IFN-γ, Granzyme B). c. Analyze

the percentage of activated and cytotoxic T cells by flow cytometry.

Cytokine Secretion Analysis (ELISA): a. Collect the supernatant from the co-culture wells. b.

Measure the concentration of secreted IFN-γ using an ELISA kit.

Signaling Pathways and Visualizations
TIGIT Signaling Pathway
The following diagram illustrates the key interactions and inhibitory signaling of the TIGIT

pathway.
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TIGIT Signaling Pathway
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Workflow for TIGIT Blockade in Organoid Co-Culture

1. Preparation

2. Co-Culture Setup

3. Treatment

4. Analysis (72-96h)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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